molecular formula C13H8FN3O2 B12832895 2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole

2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B12832895
M. Wt: 257.22 g/mol
InChI Key: RAKBZEMHWNTVCY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole: is a heterocyclic compound with a benzimidazole core. Heterocyclic compounds play a crucial role in drug development and the active pharmaceutical ingredients (API) industry . Benzimidazole derivatives, including this compound, exhibit interesting bioactivity as urease inhibitors.

Preparation Methods

The synthesis of 2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole involves multistep procedures. While I don’t have specific synthetic routes for this compound, it can be prepared using established methods. Researchers typically employ techniques such as cyclization reactions, condensations, and functional group transformations. Detailed reaction conditions and industrial production methods would require further investigation.

Chemical Reactions Analysis

Reactions::

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield reduced forms of the compound.

    Substitution: Substitution reactions at different positions on the benzimidazole ring are possible.

Common Reagents and Conditions::

    Nitration: Nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~) are commonly used for nitration.

    Fluorination: Fluorine-containing reagents like hydrogen fluoride (HF) or metal fluorides can introduce fluorine atoms.

    Substitution: Alkyl or aryl halides can be used for substitution reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. For instance, nitration could lead to the formation of the 5-nitro derivative.

Scientific Research Applications

2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole:

    Chemistry: As a building block for designing new compounds.

    Biology: Investigating its effects on biological systems.

    Medicine: Exploring its potential as a therapeutic agent.

    Industry: Developing materials or catalysts.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would require further research. its inhibition of urease activity suggests a potential role in modulating nitrogen metabolism.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, it’s essential to compare this compound with other benzimidazole derivatives. Highlighting its unique features can guide further investigations.

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C13H8FN3O2/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(17(18)19)7-12(11)16-13/h1-7H,(H,15,16)

InChI Key

RAKBZEMHWNTVCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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